molecular formula C16H16N6O B612163 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol CAS No. 1092351-67-1

2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Cat. No. B612163
M. Wt: 308.33784
InChI Key: MFAQYJIYDMLAIM-UHFFFAOYSA-N
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Description

The compound “2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . It has been found that pyrazolo[3,4-d]pyrimidine derivatives can act as novel CDK2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine ring system . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

  • Antiproliferative Activity : Some derivatives of pyrazolo[3,4-d]pyrimidine, like 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine, have been synthesized and evaluated for their antiproliferative activities (Nassar et al., 2016).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, as analogues of purines, exhibit affinity for A1 adenosine receptors, with certain substitutions enhancing this activity (Harden et al., 1991).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and shown to have cytotoxic properties against certain cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

  • Antibacterial Properties : New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with significant antibacterial activities, suggesting potential use in antimicrobial therapies (Rahmouni et al., 2014).

  • Inhibition of Acetylcholinesterase and Carbonic Anhydrase : Certain pyrazolo[3,4‐d]pyrimidine derivatives have been found to inhibit acetylcholinesterase and carbonic anhydrase, which are significant targets in the treatment of various disorders (Aydin et al., 2021).

  • Anti-Inflammatory Activity : Some derivatives have been studied for their potential anti-inflammatory effects, showing activity comparable to known anti-inflammatory drugs with minimal ulcerogenic effects (El-Tombary, 2013).

Future Directions

The compound has shown potential as a novel anticancer drug candidate targeting both IGF1R and Src . Further investigation is warranted in advanced preclinical and clinical settings .

properties

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048685
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

CAS RN

1092351-67-1
Record name Torkinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP-242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP-242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

BA24 (3-(4-fluoro-3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 30 mg, 0.10 mmol) was dissolved in a solution of formic acid (4.5 ml, 10 equivalents) and HCl (0.45 ml, 1 equivalent). The reaction was heated and stirred for one hour under an argon atmosphere. The reaction was then concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA24dd. ESI-MS (M+H)+ m/z calcd 309.1, found 309.1.
Name
BA24
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One

Citations

For This Compound
30
Citations
Q Liu, J Wang, SA Kang, CC Thoreen… - Journal of medicinal …, 2011 - ACS Publications
The mTOR mediated PI3K/AKT/mTOR signal transduction pathway has been demonstrated to play a key role in a broad spectrum of cancers. Starting from the mTOR selective inhibitor …
Number of citations: 238 pubs.acs.org
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
K Ravichandran, I Zafar, A Ozkok… - Nephrology Dialysis …, 2015 - academic.oup.com
Background The mTOR pathway, which consists of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), is activated in polycystic kidney disease (PKD) kidneys. Sirolimus …
Number of citations: 47 academic.oup.com
J Huang, E Freyhult, R Buckland, A Josefsson… - Clinical & Experimental …, 2022 - Springer
Metastasis to bone is the leading cause of death from prostate cancer. Interaction between tumor cells and bone cells can promote progression and influence tumor phenotype. It is …
Number of citations: 1 link.springer.com
M Hirabayashi, JK Chambers, A Tani… - Veterinary and …, 2022 - Wiley Online Library
Canine histiocytic proliferative disorders include aggressive and fatal diseases, such as histiocytic sarcoma (HS) and histiocytosis (SyH). The molecular mechanisms underlying cell …
Number of citations: 1 onlinelibrary.wiley.com
F Gros, S Muller - British Journal of Pharmacology, 2014 - Wiley Online Library
Autophagy is a central regulator of cell survival. It displays both anti‐ and pro‐death roles that are decisive in the maintenance of cell homeostasis. Initially described in several …
Number of citations: 60 bpspubs.onlinelibrary.wiley.com
W Wei, Q Shi, F Remacle, L Qin… - Proceedings of the …, 2013 - National Acad Sciences
Hypoxia is a near-universal feature of cancer, promoting glycolysis, cellular proliferation, and angiogenesis. The molecular mechanisms of hypoxic signaling have been intensively …
Number of citations: 76 www.pnas.org
Y Cheng, X Ren, WN Hait, JM Yang - Pharmacological reviews, 2013 - ASPET
Autophagy, a process of self-digestion of the cytoplasm and organelles through which cellular components are recycled for reuse or energy production, is an evolutionarily conserved …
Number of citations: 253 pharmrev.aspetjournals.org
P Wyrsch, C Blenn, J Bader… - Molecular and Cellular …, 2012 - Taylor & Francis
On the cellular level, oxidative stress may cause various responses, including autophagy and cell death. All of these outcomes involve disturbed Ca 2+ signaling. Here we show that the …
Number of citations: 88 www.tandfonline.com
L Chen, H Cui - International journal of molecular sciences, 2015 - mdpi.com
Glutamine metabolism has been proved to be dysregulated in many cancer cells, and is essential for proliferation of most cancer cells, which makes glutamine an appealing target for …
Number of citations: 163 www.mdpi.com

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